![molecular formula C13H22N2O3 B592172 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 268550-48-7](/img/structure/B592172.png)

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Descripción general

Descripción

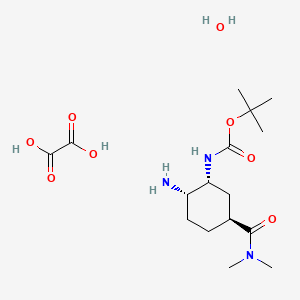

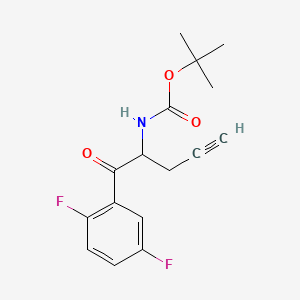

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 268550-48-7 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 1-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

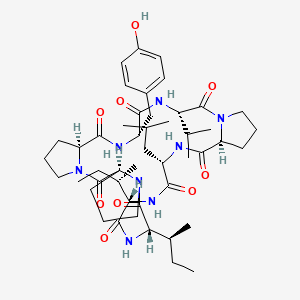

Supramolecular Arrangements : This compound is involved in the study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives. The research highlights the influence of substituents on cyclohexane rings in these arrangements, including Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis : This compound is used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiding in the development of gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

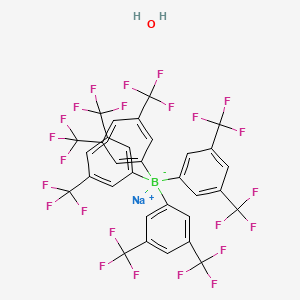

Synthesis of Biologically Active Heterocyclic Compounds : It plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are used for preparing other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

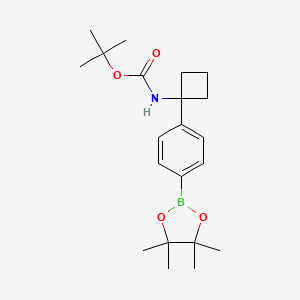

Assignment of Relative Configuration : The relative configuration of diazaspiro[4.5]decanes, including compounds similar to Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, is determined using NMR spectroscopy (Guerrero-Alvarez et al., 2004).

Mirror Symmetry Studies : The compound contributes to understanding mirror symmetry in molecules, as demonstrated in the study of its related compound tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).

Synthesis of Bifunctional Compounds : It is utilized in the efficient synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for the development of novel compounds (Meyers et al., 2009).

Reactions with Amines : The compound is involved in reactions with ammonia or amines to produce quinamines, as studied in 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione (Volod’kin et al., 1985).

Stereoselective Synthesis : The compound aids in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, demonstrating its application in producing constrained molecular structures (Hernández-Ibáñez et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIEGXXCABJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662858 | |

| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268550-48-7 | |

| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/no-structure.png)

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)